molecular formula C7H4BrF3O B1477872 2-Bromo-4-fluoro-6-hydroxybenzodifluoride CAS No. 1807080-21-2

2-Bromo-4-fluoro-6-hydroxybenzodifluoride

Cat. No.: B1477872
CAS No.: 1807080-21-2
M. Wt: 241 g/mol
InChI Key: YZGWOASHUMAVSN-UHFFFAOYSA-N
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Description

2-Bromo-4-fluoro-6-hydroxybenzodifluoride is an organic compound that belongs to the class of halogenated phenols. This compound is characterized by the presence of bromine, fluorine, and difluoromethyl groups attached to a phenol ring. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-fluoro-6-hydroxybenzodifluoride typically involves multi-step organic reactions. One common method is the halogenation of a difluoromethyl-substituted phenol precursor. The reaction conditions often include the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst or under UV light to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process, making it suitable for commercial production.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-fluoro-6-hydroxybenzodifluoride can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction Reactions: The compound can be reduced to remove halogen atoms or to modify the difluoromethyl group.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated or alkylated phenols, while oxidation reactions can produce quinones.

Scientific Research Applications

2-Bromo-4-fluoro-6-hydroxybenzodifluoride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored as a potential lead compound in drug discovery, particularly for its ability to interact with biological targets.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Bromo-4-fluoro-6-hydroxybenzodifluoride involves its interaction with specific molecular targets and pathways. The presence of halogen atoms can enhance the compound’s ability to form hydrogen bonds and interact with enzymes or receptors. The difluoromethyl group can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-2-(difluoromethyl)pyridine: Similar in structure but contains a pyridine ring instead of a phenol ring.

    3-Bromo-2-chloro-5-(difluoromethyl)pyridine: Contains both bromine and chlorine atoms, with a pyridine ring.

    2-Fluoro-3-bromopyridine: Contains fluorine and bromine atoms on a pyridine ring.

Uniqueness

2-Bromo-4-fluoro-6-hydroxybenzodifluoride is unique due to the combination of a phenol ring with bromine, fluorine, and difluoromethyl substituents. This specific arrangement of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

3-bromo-2-(difluoromethyl)-5-fluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF3O/c8-4-1-3(9)2-5(12)6(4)7(10)11/h1-2,7,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZGWOASHUMAVSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1O)C(F)F)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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